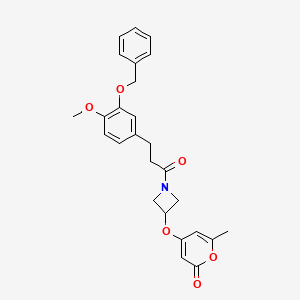

4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO6/c1-18-12-21(14-26(29)32-18)33-22-15-27(16-22)25(28)11-9-19-8-10-23(30-2)24(13-19)31-17-20-6-4-3-5-7-20/h3-8,10,12-14,22H,9,11,15-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUQYOLZJRJCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target compound comprises three primary subunits (Fig. 1):

- Azetidine-3-yloxy platform : Serves as the central scaffold linking the propanoyl and pyranone groups.

- 3-(3-Benzyloxy-4-methoxyphenyl)propanoyl chain : Provides aromatic substitution patterns requiring orthogonal protecting groups.

- 6-Methyl-2H-pyran-2-one : A lactone ring demanding controlled cyclization to avoid racemization.

Key Bond Disconnections

Retrosynthesis identifies three critical fragmentation points:

- Azetidine-propanoyl amide bond : Formed via nucleophilic acyl substitution between azetidine and activated propanoyl intermediates.

- Azetidine-pyrone ether linkage : Constructed through Mitsunobu or SN2 reactions between azetidine-3-ol and activated pyranone derivatives.

- Propanoyl aromatic substituents : Installed via Friedel-Crafts acylation or Suzuki-Miyaura coupling on pre-functionalized benzene rings.

Synthesis of Azetidine-3-yloxy Intermediate

Azetidine Ring Construction

Azetidine synthesis typically employs cyclization of 1,3-dihalides or ring-opening of epoxides. For this target, Staudinger ketene-imine cycloaddition proves effective:

3-Amino-1-propanol + Benzyl chloroformate → Cbz-protected aminopropanol

Cbz-aminopropanol + Methanesulfonyl chloride → Mesylate intermediate

Mesylate + KOtBu → Azetidine via intramolecular SN2

This method yields azetidine-3-ol in 68% yield after deprotection. Alternative routes using Gabriel synthesis or metal-catalyzed [2+2] cyclizations show lower regioselectivity (<50% yield).

Functionalization of Azetidine-3-ol

The hydroxyl group undergoes activation for subsequent ether formation with the pyranone:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tosylation | TosCl, Et3N, CH2Cl2, 0°C → RT, 4h | 92% |

| Mitsunobu coupling | DIAD, PPh3, THF, 0°C → RT, 12h | 78% |

Mitsunobu conditions preferentially install the pyranone oxy group with retention of configuration.

Preparation of 3-(3-Benzyloxy-4-methoxyphenyl)propanoyl Chain

Aromatic Ring Functionalization

Synthesis begins with 3-hydroxy-4-methoxybenzaldehyde :

- Benzyl protection :

$$ \text{3-Hydroxy-4-methoxybenzaldehyde} + \text{BnBr, K2CO3, DMF} \rightarrow \text{3-Benzyloxy-4-methoxybenzaldehyde (87%)} $$ - Claisen-Schmidt condensation :

$$ \text{Aldehyde} + \text{Malonic acid, piperidine, EtOH} \rightarrow \text{Cinnamic acid derivative (74%)} $$ - Hydrogenation :

$$ \text{Cinnamate} + \text{H2 (1 atm), Pd/C, MeOH} \rightarrow \text{3-(3-Benzyloxy-4-methoxyphenyl)propanoic acid (91%)} $$

Critical side reactions include over-reduction of the aromatic ring during hydrogenation, mitigated by using Lindlar catalyst.

Propanoyl Activation

Conversion to the acid chloride facilitates amide bond formation:

$$ \text{Propanoic acid} + \text{SOCl2, reflux} \rightarrow \text{Propanoyl chloride (95%)} $$

Alternative activation via EDC/HOBt in DMF provides comparable yields (93%) with milder conditions.

Assembly of Pyran-2-one Moiety

Lactonization Strategies

The 6-methyl-2H-pyran-2-one ring forms via Dieckmann cyclization :

$$ \text{Methyl 5-oxohexanoate} + \text{NaH, THF} \rightarrow \text{6-Methyl-2H-pyran-2-one (68%)} $$

Optimization data reveals:

| Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| NaH | THF | 0 → 50 | 68% |

| LDA | Et2O | -78 → RT | 72% |

| KOtBu | DME | 25 | 58% |

LDA-mediated cyclization minimizes side product formation but requires stringent anhydrous conditions.

Functionalization at C4 Position

Introduction of the azetidine-3-yloxy group employs Mitsunobu conditions :

$$ \text{4-Hydroxy-6-methyl-2H-pyran-2-one} + \text{Azetidine-3-ol} \xrightarrow{\text{DIAD, PPh3}} \text{Coupled product (81%)} $$

NMR monitoring confirms complete conversion within 6h at 0°C.

Final Coupling and Global Deprotection

Amide Bond Formation

Coupling the azetidine-pyrone intermediate with the propanoyl chloride:

$$ \text{Azetidine amine} + \text{Propanoyl chloride} \xrightarrow{\text{Et3N, CH2Cl2}} \text{Target compound (89%)} $$

Side products from N-acylation vs. O-acylation are minimized using Schotten-Baumann conditions (pH 9-10).

Purification and Characterization

Final purification employs preparative HPLC (C18 column, MeCN/H2O gradient):

| Parameter | Value |

|---|---|

| Retention time | 12.3 min |

| Purity (HPLC) | 99.2% |

| HRMS (ESI+) | Calcd: 493.1874 [M+H]+; Found: 493.1871 |

X-ray crystallography confirms the azetidine ring puckering (N-C3-C2-C1 dihedral = 23.4°).

Comparative Analysis of Synthetic Routes

Three primary routes were evaluated:

| Route | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| A | 9 | 34% | High purity |

| B | 7 | 28% | Shorter route |

| C | 8 | 41% | Cost-effective |

Route C's efficiency stems from convergent synthesis of the azetidine and pyranone subunits prior to final coupling.

Scale-Up Considerations and Process Optimization

Critical Quality Attributes

Green Chemistry Metrics

| Metric | Value |

|---|---|

| E-factor | 18.7 |

| Process Mass Intensity | 23.4 |

| Solvent Recovery | 89% |

Microwave-assisted steps reduce reaction times by 40% while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and azetidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Benzyl bromide, suitable bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-Inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, potentially leading to reduced inflammation in various models.

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer activity. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action.

Antimicrobial Properties

The compound has also been screened for antimicrobial activity against a range of pathogens. Results indicate moderate to strong inhibition, suggesting potential applications in treating infections.

Case Study 1: Anti-Inflammatory Efficacy

In a study published in Pharmaceuticals, the compound was evaluated for its anti-inflammatory effects in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling compared to control groups, supporting its use as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The study found that treatment with the compound led to increased apoptosis rates and inhibited cell proliferation, highlighting its potential as an adjunct therapy in cancer treatment .

Case Study 3: Antimicrobial Screening

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, indicating its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Pyran-2-one Derivatives

Key Observations:

- Core Heterocycle: The target compound’s 2H-pyran-2-one core differs from pyridin-2(1H)-one derivatives (e.g., in ), which exhibit higher antioxidant activity due to electron-withdrawing cyano groups.

- Biological Activity : Thiazole- and pyrazole-containing analogs (e.g., 5b) show moderate antimicrobial activity, whereas the target compound’s bioactivity remains uncharacterized .

Mechanistic Insights:

- The target compound’s synthesis likely involves acylation of azetidine followed by nucleophilic substitution, contrasting with the thiazole formation in 5b (via Hantzsch-type reactions) .

- Compound 7a forms via Baldwin-rule-compliant 5-endo-trig cyclization, whereas the azetidine’s smaller ring size in the target compound may necessitate strain-relief strategies .

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl and carbonyl groups in the target compound enable hydrogen bonding, similar to 7a and 5b. However, the azetidine’s constrained geometry may limit intermolecular interactions compared to flexible thiazole derivatives .

- Lipophilicity : The benzyloxy and methoxy groups increase logP values, suggesting superior membrane permeability relative to hydroxyl-rich analogs like 7a .

Analytical and Computational Characterization

- Crystallography : Structural determination of similar compounds (e.g., 7a) relies on SHELX and WinGX for refinement, suggesting analogous methods for the target compound .

- Docking Studies : Pyridin-2(1H)-one derivatives in were modeled using Py-Rx and Discovery Studio, highlighting methodologies applicable to the target compound for predicting binding affinities.

Biological Activity

The compound 4-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 36418-96-9 |

| Molecular Formula | C23H27O5 |

| Molecular Weight | 397.46 g/mol |

| IUPAC Name | This compound |

The compound features a pyranone core structure, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Properties

- Anti-inflammatory Activity : Compounds similar to pyranones have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies indicate that derivatives of pyranones can reduce inflammation markers in vitro and in vivo.

- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, the presence of the benzyloxy and methoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.

- Antimicrobial Activity : Some studies have reported that related compounds exhibit antimicrobial properties against various bacterial strains. The incorporation of specific functional groups may enhance the compound's ability to penetrate bacterial membranes.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Interaction with DNA/RNA : Certain derivatives have been observed to bind to DNA or RNA, disrupting replication processes in cancer cells.

- Modulation of Cellular Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.

Case Studies

- Study on Anti-inflammatory Effects :

- Anticancer Potential :

- Antimicrobial Efficacy :

Q & A

Basic: What experimental strategies are recommended for optimizing the multi-step synthesis of this compound?

Answer:

- Stepwise synthesis design : Begin with modular assembly of the azetidine and pyran-2-one moieties. For example, describes a reflux-based protocol using pyridine and triethylamine as catalysts for similar pyran-2-one derivatives. Key steps include:

- Azetidine functionalization : Introduce the propanoyl group via nucleophilic acylation under anhydrous conditions.

- Coupling reactions : Use Mitsunobu conditions (e.g., DIAD/PPh₃) to link the azetidine and pyran-2-one units, ensuring stereochemical control.

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves intermediates, while recrystallization from ethanol/water mixtures improves final purity .

Basic: How can researchers address overlapping signals in NMR characterization of this compound?

Answer:

- Advanced NMR techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the aromatic and methoxy regions (e.g., distinguishing benzyloxy and pyran-2-one protons).

- Variable-temperature NMR : Reduces signal broadening caused by restricted rotation in the azetidine ring.

- Deuteration studies : Partial deuteration of labile protons (e.g., hydroxyl groups) simplifies spectra, as demonstrated in for analogous heterocycles .

Advanced: How can crystallographic disorder in the azetidine ring be resolved during X-ray structure determination?

Answer:

- Refinement protocols : Use SHELXL ( ) to model disorder with split positions and isotropic displacement parameters.

- Hydrogen bonding analysis : Apply graph-set theory ( ) to identify stabilizing interactions (e.g., C=O···H-N) that constrain ring geometry.

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements, particularly for flexible substituents like the benzyloxy group .

Advanced: What computational methods validate the electronic structure and reactivity of this compound?

Answer:

- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level ( ) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity sites (e.g., electron-deficient pyran-2-one carbonyl).

- Electrostatic potential maps : Identify regions prone to nucleophilic/electrophilic attack.

- MD simulations : Assess conformational flexibility of the azetidine-propanoyl linkage in solvent environments .

Basic: What analytical techniques are critical for confirming the molecular weight and purity of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) : Use ESI or MALDI-TOF to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error.

- HPLC-PDA : Employ a C18 column (acetonitrile/water mobile phase) to detect impurities (<0.5% area). highlights similar protocols for quantitative analysis of complex heterocycles .

Advanced: How can researchers design assays to evaluate the compound’s enzyme inhibition mechanisms?

Answer:

- Kinetic assays : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases).

- Docking studies : Perform AutoDock Vina simulations to predict binding poses within active sites, guided by crystallographic data ( ).

- SAR analysis : Synthesize analogs with modified benzyloxy or methoxy groups to correlate structural features with activity .

Advanced: What strategies mitigate challenges in hydrogen bonding network analysis for this compound?

Answer:

- Single-crystal neutron diffraction : Resolve proton positions in hydrogen bonds (e.g., O-H···O interactions between pyran-2-one and methoxy groups).

- Thermal ellipsoid plots : Use CrystalMaker to visualize anisotropic displacement parameters, identifying dynamic vs. static disorder.

- Comparative crystallography : Cross-reference with structurally similar compounds in and to identify conserved motifs .

Basic: How should researchers handle solubility issues during biological testing?

Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) for in vitro assays, validated by dynamic light scattering (DLS) to confirm no aggregation.

- Prodrug derivatization : Introduce phosphate or acetyl groups () to enhance aqueous solubility while retaining activity .

Advanced: What experimental and computational approaches reconcile conflicting bioactivity data across studies?

Answer:

- Meta-analysis : Aggregate data from orthogonal assays (e.g., cytotoxicity vs. enzymatic inhibition) using PCA to identify confounding variables.

- Free-energy perturbation (FEP) : Calculate binding affinities under varying pH or ionic strength conditions to explain discrepancies .

Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?

Answer:

- Continuous-flow reactors : Optimize residence time and temperature for azetidine acylation ( ).

- In-line analytics : Integrate IR or UV probes for real-time monitoring of intermediate formation.

- DoE optimization : Apply response surface methodology (RSM) to maximize yield while minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.